molecular formula C12H19NO4S B14302196 4-Methylbenzenesulfonic acid;2-methylmorpholine CAS No. 113889-11-5

4-Methylbenzenesulfonic acid;2-methylmorpholine

Cat. No.: B14302196
CAS No.: 113889-11-5
M. Wt: 273.35 g/mol
InChI Key: DYPDQBVRZMWLDJ-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;2-methylmorpholine is a compound that combines the properties of both 4-Methylbenzenesulfonic acid and 2-methylmorpholine. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white crystalline solid that is soluble in water, alcohols, and other polar organic solvents. 2-Methylmorpholine is a heterocyclic amine with the formula C₅H₁₁NO. It is a colorless liquid with a characteristic amine odor and is used as a solvent and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by crystallization or distillation.

For 2-methylmorpholine, the synthesis involves the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction is carried out under mild conditions, and the product is purified by distillation.

Industrial Production Methods

Industrial production of 4-Methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor, followed by separation and purification of the product. The process is optimized for high yield and purity.

2-Methylmorpholine is produced industrially by the catalytic hydrogenation of morpholine with formaldehyde. The process is carried out in a continuous reactor, and the product is purified by distillation.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form toluene and other derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.

2-Methylmorpholine undergoes reactions such as:

    Nucleophilic substitution: It can react with alkyl halides to form N-alkyl derivatives.

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: It can be reduced to form secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl halides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives and N-oxides.

    Reduction: Toluene and secondary amines.

    Substitution: Substituted aromatic compounds and N-alkyl derivatives.

Scientific Research Applications

4-Methylbenzenesulfonic acid and 2-methylmorpholine have various applications in scientific research:

    Chemistry: Used as catalysts and intermediates in organic synthesis.

    Biology: Used in the synthesis of biologically active compounds.

    Medicine: Used in the synthesis of pharmaceuticals and drug intermediates.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid involves its ability to act as a strong acid and catalyst in various chemical reactions. It can protonate substrates, making them more reactive in electrophilic aromatic substitution reactions.

2-Methylmorpholine acts as a nucleophile and base in various chemical reactions. It can donate electrons to electrophiles, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group.

    Morpholine: Similar to 2-methylmorpholine but lacks the methyl group.

Uniqueness

4-Methylbenzenesulfonic acid is unique due to its strong acidic properties and ability to act as a catalyst in various chemical reactions. 2-Methylmorpholine is unique due to its nucleophilic and basic properties, making it useful in various organic synthesis reactions.

Properties

CAS No.

113889-11-5

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-methylmorpholine

InChI

InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-6-2-3-7-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3

InChI Key

DYPDQBVRZMWLDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCO1.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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